![molecular formula C15H21NO2 B13193358 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)
1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes an amino group, a methyl-substituted phenyl group, and a cyclopentane carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the reductive amination of a ketone precursor with an appropriate amine, followed by cyclization and carboxylation reactions. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid
Comparison: Compared to its analogs, 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the methyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-[2-amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-11-6-2-3-7-12(11)13(10-16)15(14(17)18)8-4-5-9-15/h2-3,6-7,13H,4-5,8-10,16H2,1H3,(H,17,18) |
Clave InChI |
HQNBNEVVZAQODY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CN)C2(CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13193289.png)
![Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13193296.png)
![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

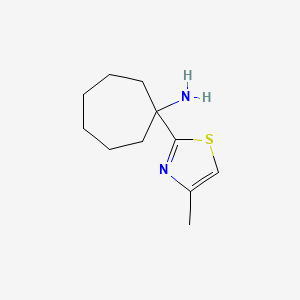

![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)

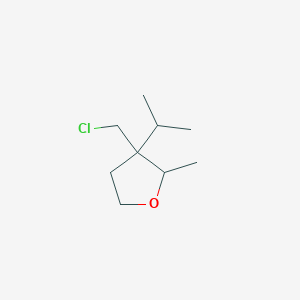
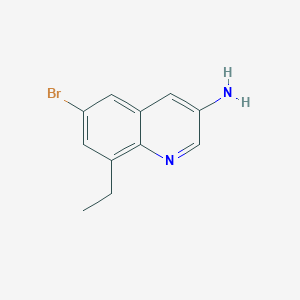
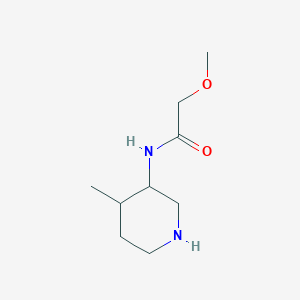
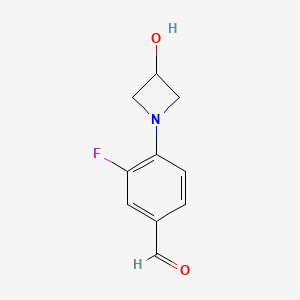
![Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)
